molecular formula C11H7NO4 B2440127 4-Nitro-1-naphthoic acid CAS No. 1975-43-5

4-Nitro-1-naphthoic acid

Cat. No.: B2440127
CAS No.: 1975-43-5
M. Wt: 217.18
InChI Key: BQBFFSOHVNNCSP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that naphthoic acids, including 4-Nitro-1-naphthoic acid, can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Cellular Effects

It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Molecular Mechanism

It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Temporal Effects in Laboratory Settings

It is known that PAHs, including naphthoic acids, can be persistent in the environment .

Dosage Effects in Animal Models

It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Metabolic Pathways

It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .

Transport and Distribution

It is known that PAHs, including naphthoic acids, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that PAHs, including naphthoic acids, can be localized within various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 4-Nitro-1-naphthoic acid involves the nitration of 1-naphthoic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Amino-1-naphthoic acid.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Nitro-2-naphthoic acid
  • 4-Nitro-1-hydroxy-2-naphthoic acid
  • 5-Nitro-1-naphthoic acid

Comparison: 4-Nitro-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, and its solubility properties can vary based on the position and nature of substituents .

Biological Activity

4-Nitro-1-naphthoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C10_{10}H7_7NO3_3
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 605-62-9
  • Melting Point : 165-168 °C
  • Boiling Point : 398.8 °C at 760 mmHg

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various chemical processes, often involving nitration of naphthoic acid derivatives. The introduction of the nitro group at the para position significantly influences the compound's biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the nitro and other substituents can enhance or reduce cytotoxicity against cancer cell lines .

Anticancer Activity

Research has shown that 4-nitro-substituted compounds, including this compound, exhibit significant anticancer properties. For instance, studies indicate that these compounds preferentially target malignant cells while sparing normal cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Derivatives Against Tumor Cell Lines

CompoundIC50 (µM)Cell Line
This compound15Laryngeal carcinoma (cisplatin-resistant)
3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene5Various tumor cell lines

Antibacterial and Antimicrobial Activity

The presence of the nitro group in this compound enhances its interaction with bacterial membranes, contributing to its antibacterial activity. Studies have demonstrated that nitro-containing compounds exhibit toxicity against various microorganisms, including bacteria and parasites. The mechanism is believed to involve disruption of cellular redox balance and membrane integrity .

Table 2: Antibacterial Activity of Nitro Compounds

CompoundMIC (µM)Target Organism
This compound20Staphylococcus aureus
Nitro derivativesVariesMycobacterium tuberculosis

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, this compound has been studied for its anti-inflammatory effects. The compound inhibits key inflammatory mediators such as COX-2 and TNF-α, making it a potential candidate for treating inflammatory diseases .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. It was found that at concentrations as low as 15 µM, the compound induced significant apoptosis in laryngeal carcinoma cells while showing minimal toxicity to normal cells. The study highlighted the potential for developing targeted therapies based on this compound's selective cytotoxicity .

Another investigation focused on the antibacterial properties of nitro-substituted naphthoic acids against resistant strains of bacteria. Results indicated that these compounds could serve as lead candidates for new antimicrobial agents due to their ability to overcome resistance mechanisms prevalent in pathogenic bacteria .

Properties

IUPAC Name

4-nitronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFFSOHVNNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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